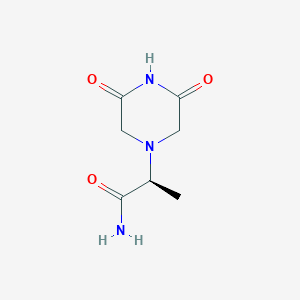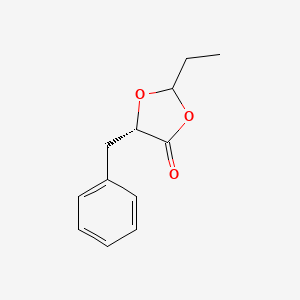![molecular formula C29H29N5O2S B13793867 Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- CAS No. 6994-53-2](/img/structure/B13793867.png)
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzenesulfonamide Core: This step involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.
Introduction of the Naphtho[1,2-d]triazol-2-yl Group: This step involves the cyclization of a suitable precursor to form the naphtho[1,2-d]triazole ring.
Attachment of the Dimethylamino Propyl Group: This step involves the alkylation of the benzenesulfonamide core with a dimethylamino propyl halide.
Introduction of the Phenylethenyl Group: This step involves the reaction of the intermediate with a suitable phenylethenyl precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.
科学的研究の応用
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein binding.
Medicine: The compound has potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: The compound can be used in the synthesis of dyes, photochemicals, and disinfectants.
作用機序
The mechanism of action of Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. The compound may also interact with cellular receptors or signaling pathways to exert its effects.
類似化合物との比較
Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- can be compared with other similar compounds, such as:
Benzenesulfonamide: A simpler compound with a similar core structure but lacking the additional functional groups.
Naphtho[1,2-d]triazole Derivatives: Compounds with a similar triazole ring but different substituents.
Dimethylamino Propyl Derivatives: Compounds with a similar dimethylamino propyl group but different core structures.
The uniqueness of Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)- lies in its combination of functional groups, which confer specific chemical and biological properties.
特性
CAS番号 |
6994-53-2 |
|---|---|
分子式 |
C29H29N5O2S |
分子量 |
511.6 g/mol |
IUPAC名 |
5-benzo[e]benzotriazol-2-yl-N-[3-(dimethylamino)propyl]-2-(2-phenylethenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H29N5O2S/c1-33(2)20-8-19-30-37(35,36)28-21-25(17-15-24(28)14-13-22-9-4-3-5-10-22)34-31-27-18-16-23-11-6-7-12-26(23)29(27)32-34/h3-7,9-18,21,30H,8,19-20H2,1-2H3 |
InChIキー |
NCAUVDFTNUOZEZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)N2N=C3C=CC4=CC=CC=C4C3=N2)C=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)

![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)



